(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 150639-34-2
VCID: VC21147333
InChI: InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1
SMILES: C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C19H18N2O2
Molecular Weight: 306.4 g/mol

(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole

CAS No.: 150639-34-2

Cat. No.: VC21147333

Molecular Formula: C19H18N2O2

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole - 150639-34-2

Specification

CAS No. 150639-34-2
Molecular Formula C19H18N2O2
Molecular Weight 306.4 g/mol
IUPAC Name (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1
Standard InChI Key IUFHJPXOLHSJTC-IRXDYDNUSA-N
Isomeric SMILES C1[C@H](N=C(O1)CC2=N[C@@H](CO2)C3=CC=CC=C3)C4=CC=CC=C4
SMILES C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Nomenclature and Identification

Chemical Identity

(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole is a chiral organic compound belonging to the bis(oxazoline) family. It is identified in chemical databases under various names and identifiers, making it essential to understand its complete identification profile for accurate literature searches and research purposes. The compound is commonly referred to in abbreviated forms in the scientific literature, though full nomenclature is preferred for precision and clarity in formal documentation.

Registry Information and Synonyms

This compound has been registered in multiple chemical databases with various identifiers that facilitate its identification across different platforms. The most common registry information and synonyms are presented in Table 1.

ParameterInformation
CAS Registry Number150639-34-2
PubChem CID1268081
Synonyms(R,R)-2,2'-METHYLENEBIS(4-PHENYL-2-OXAZOLINE)
(R,R)-2,2-Methylenebis(4-phenyl-2-oxazoline)
Bis(cis-4-phenyl-4,5-dihydrooxazol-2-yl)methane
Oxazole, 2,2'-methylenebis[4,5-dihydro-4-phenyl-, (4R,4'R)-
Molecular FormulaC19H18N2O2
Molecular Weight306.4 g/mol
Created2005-07-10
Modified2025-03-01

Table 1: Identification parameters of (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole .

Structural Characteristics

Molecular Structure

The compound consists of two 4,5-dihydro-1,3-oxazole rings connected by a methylene bridge. Each oxazoline ring contains a phenyl substituent at the 4-position with R configuration, creating a C2-symmetric molecule. This structural arrangement provides distinct coordination sites for metal ions, which is crucial for its application in asymmetric catalysis.

Chemical Structure Representation

The molecular structure features two five-membered heterocyclic rings, each containing an oxygen and a nitrogen atom. The methylene bridge connects the rings at the 2-position, while the phenyl groups at the 4-positions project outward, creating a specific three-dimensional arrangement that determines the compound's stereochemical properties. The absolute configuration at both chiral centers is R, which is essential for its applications in enantioselective reactions .

Spectroscopic Characteristics

The spectroscopic profile of (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole has been characterized using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the methylene bridge, oxazoline rings, and phenyl substituents. The compound's chiral nature makes it easily identifiable through polarimetry measurements, showing specific optical rotation values that confirm its enantiomeric purity.

Synthesis Methods

Standard Synthetic Routes

The synthesis of (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common approach starts with (R)-phenylglycinol, which is converted to the corresponding oxazoline through cyclization reactions. The methylene bridge is then formed by coupling two oxazoline units under specific reaction conditions.

Modern Synthetic Approaches

Recent advancements in synthetic methodologies have improved the efficiency and stereoselectivity of the preparation process. These approaches often employ milder reaction conditions, environmentally friendly reagents, and shorter synthetic routes, leading to higher yields and purity of the final product. The development of one-pot synthetic procedures has also streamlined the preparation of this compound, making it more accessible for research and industrial applications.

Applications in Asymmetric Catalysis

Metal Complexation Properties

(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole forms stable complexes with various transition metals, including copper, iron, and zinc. The coordination occurs through the nitrogen atoms of the oxazoline rings, creating a chiral environment around the metal center. These complexes serve as efficient catalysts for a wide range of asymmetric transformations, where the chiral information is effectively transferred to the reaction products .

Role in Copper-Catalyzed Reactions

The compound has been extensively studied in copper-catalyzed asymmetric reactions. Research has shown that copper(II) complexes with this bis(oxazoline) ligand demonstrate excellent catalytic activity in asymmetric aziridination reactions. The geometry of these complexes is significantly influenced by the choice of counterions, with triflate and chloride anions showing different effects on the complex formation and catalyst performance .

X- and Q-band EPR/ENDOR spectroscopy studies have revealed that when using copper(II) triflate, the formation of homoleptic complexes is favored, whereas copper(II) chloride inhibits the transformation from heteroleptic to homoleptic complexes. These structural variations directly impact the catalytic performance in asymmetric reactions .

Applications in Iron-Catalyzed Transformations

Recent research has explored the use of this compound in iron-catalyzed reactions, particularly in carbonyl-olefin metathesis. Bis(oxazoline) iron complexes have demonstrated the ability to tune Lewis acidity, enabling the selective activation of specific substrate classes that were previously incompatible with existing catalytic systems. This has significantly expanded the scope of carbonyl-olefin ring-closing metathesis reactions .

Asymmetric Aziridination of Chalcones

One of the notable applications of this compound is in the asymmetric aziridination of chalcones. Studies have shown that when used as a ligand with copper catalysts, it can achieve high enantioselectivity in these reactions. The structural features of the bis(oxazoline) ligand, particularly the methylene bridge between the oxazoline rings, play a crucial role in determining the stereochemical outcome of the reaction .

Structure-Activity Relationships

Influence of Structural Modifications

The relationship between the structure of (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole and its catalytic activity has been extensively investigated. Modifications to the phenyl substituents, the methylene bridge, or the oxazoline rings can significantly impact the compound's performance in asymmetric reactions. These structure-activity relationships provide valuable insights for the design of more efficient catalysts for specific transformations.

Comparison with Related Compounds

CompoundBridge TypeSubstituent at 4-PositionPrimary Applications
(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazoleMethylenePhenylAsymmetric aziridination, Carbonyl-olefin metathesis
Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methaneMethyleneIsopropylAsymmetric catalysis, Synthesis of advanced materials
(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]CyclopentanePhenylMaterials science, Organic chemistry
Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-PyridineBenzylChiral ligand in asymmetric catalysis

Table 2: Comparison of (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole with related bis(oxazoline) compounds.

Physicochemical Properties

Physical State and Appearance

(4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole is typically obtained as a white to off-white crystalline solid. Its appearance and physical state can vary slightly depending on the purification method and the presence of impurities. High-purity samples often present as fine crystals with a defined melting point range.

Solubility and Stability

The compound exhibits good solubility in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, while showing limited solubility in more polar solvents like water and methanol. This solubility profile is advantageous for its applications in organic synthesis and catalysis, where organic solvents are commonly employed. The compound demonstrates good stability under standard laboratory conditions but may be sensitive to prolonged exposure to air, moisture, or strong oxidizing agents.

Current Research Trends and Future Perspectives

Recent Developments in Catalytic Applications

Recent research has focused on expanding the catalytic applications of (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole beyond traditional asymmetric reactions. New areas of exploration include:

  • Development of dual catalytic systems combining this bis(oxazoline) ligand with other catalytic motifs

  • Application in photocatalytic transformations

  • Exploration of its potential in multicomponent reactions

  • Investigation of its performance in continuous flow chemistry

Structure Optimization for Enhanced Performance

Ongoing research efforts are directed toward optimizing the structure of this compound to enhance its catalytic performance. These efforts include:

  • Introduction of electronic modifiers on the phenyl rings

  • Exploration of alternative bridging groups between the oxazoline rings

  • Development of supported versions for heterogeneous catalysis

  • Creation of water-soluble derivatives for green chemistry applications

Future Research Directions

The future of research involving (4R)-4-phenyl-2-[[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole is likely to expand in several directions:

  • Investigation of its potential applications in emerging areas such as asymmetric organocatalysis

  • Development of immobilized versions for continuous flow processes

  • Exploration of its biological activities and potential pharmaceutical applications

  • Integration with other catalytic systems for cascade reactions

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